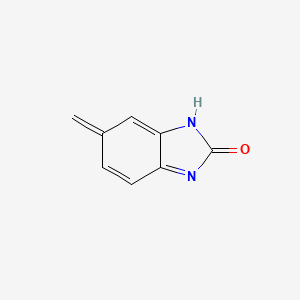

6-methylidene-1H-benzimidazol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

6-methylidene-1H-benzimidazol-2-one |

InChI |

InChI=1S/C8H6N2O/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H2,(H,10,11) |

InChI Key |

JYZODOMDKCIHOO-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC2=NC(=O)NC2=C1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to 6-methylidene-1H-benzimidazol-2-one has yielded comprehensive data on its proton and carbon framework.

Proton (1H) NMR Spectroscopic Analysis: Chemical Shift Assignments and Coupling Constant Interpretations

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. In the case of benzimidazole (B57391) derivatives, the chemical shifts and coupling constants are instrumental in assigning the positions of protons on the aromatic ring and any substituents. researchgate.netchemicalbook.com The rapid tautomerization that benzimidazoles can undergo in solution, particularly in polar solvents like DMSO-d6, can influence the observed spectra, sometimes leading to averaged signals. researchgate.net However, this can also be utilized to study the tautomeric equilibrium. researchgate.net

Detailed analysis of related benzimidazole structures reveals characteristic chemical shift ranges. For instance, the N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d6. chemicalbook.comrsc.org Aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the range of 7.0 to 8.5 ppm, with their exact shifts and coupling constants being dependent on the substitution pattern. rsc.orgbeilstein-journals.org The ability to deduce the correct set of coupling constant (J) values from these complex multiplets is crucial for assigning the relative positions of protons. du.edu

Interactive Table: Predicted ¹H NMR Chemical Shift Assignments for this compound. Note: These are predicted values based on related structures and may vary in experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | ~10.0 - 12.0 | br s | - |

| H3 (N-H) | ~10.0 - 12.0 | br s | - |

| H4 | ~7.2 - 7.6 | d | ~8.0 |

| H5 | ~7.0 - 7.4 | dd | ~8.0, ~1.5 |

| H7 | ~7.0 - 7.4 | d | ~1.5 |

| =CH₂ (exo) | ~5.0 - 5.5 | s | - |

Carbon (13C) NMR Spectroscopic Analysis: Carbon Skeleton Identification and Hybridization State Assessment

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization state and electronic environment. arabjchem.org For benzimidazole derivatives, ¹³C NMR is particularly useful for identifying the carbons of the fused ring system and any substituents. arabjchem.orgmdpi.com

In asymmetric benzimidazoles, ¹³C NMR can show significant differences in chemical shifts between tautomers, allowing for the study of tautomeric ratios. researchgate.net The carbonyl carbon (C=O) of the 2-one moiety is expected to resonate at a significantly downfield position, typically in the range of 150-170 ppm. The carbons of the exocyclic methylene (B1212753) group (=CH₂) will have distinct chemical shifts, with the sp² hybridized carbon appearing in the olefinic region. Aromatic carbons generally appear between 110 and 145 ppm. beilstein-journals.orgmdpi.com

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound. Note: These are predicted values based on related structures and may vary in experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (=O) | ~150 - 160 |

| C3a | ~130 - 140 |

| C4 | ~110 - 120 |

| C5 | ~120 - 130 |

| C6 | ~135 - 145 |

| C7 | ~110 - 120 |

| C7a | ~130 - 140 |

| =CH₂ (exo) | ~100 - 110 |

Advanced NMR Techniques: 2D NMR (COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei. ugm.ac.id

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is invaluable for tracing the connectivity of protons within the aromatic ring and confirming their relative positions. ugm.ac.idsdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments show direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edunih.gov This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. ugm.ac.idresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the exocyclic methylene group to the benzimidazole core. ugm.ac.idnih.gov

The combined application of these 2D NMR experiments provides a comprehensive and definitive structural elucidation of this compound. researchgate.net

Nitrogen (15N) NMR Spectroscopic Investigations (if applicable to nitrogen heterocycles)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uniroma1.it

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the various functional groups within the molecule. vscht.czresearchgate.net

N-H Stretching : The N-H bonds of the imidazole ring will give rise to stretching vibrations, typically in the region of 3200-3500 cm⁻¹. libretexts.org These bands can sometimes be broad due to hydrogen bonding.

C=O Stretching : A strong absorption band corresponding to the stretching of the carbonyl group (C=O) in the 2-one position is expected in the range of 1680-1720 cm⁻¹. libretexts.org

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the exocyclic methylene group will appear in the 1450-1650 cm⁻¹ region. vscht.cz

C-H Stretching : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the exocyclic methylene group will also be in this region. vscht.cz

Out-of-Plane Bending : The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the benzene ring. vscht.cz

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, non-polar or symmetric bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum. For instance, the C=C stretching of the exocyclic methylene group might be more prominent in the Raman spectrum. Recent studies have shown the utility of Raman spectroscopy in analyzing modifications in biological molecules, which could be extended to compounds like this compound. nih.gov

Interactive Table: Characteristic Infrared (IR) Absorption Frequencies for this compound.

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| =C-H Stretch (exo) | 3000 - 3100 | Medium-Weak |

| C=O Stretch | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |

| C=C Stretch (exo) | 1620 - 1680 | Medium-Weak |

| N-H Bend | 1500 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Assessment of Hydrogen Bonding and Intermolecular Interactions

The crystal structure of benzimidazole derivatives reveals the significant role of hydrogen bonding and other intermolecular forces in their solid-state packing. In many benzimidazole-containing structures, intermolecular hydrogen bonds, such as N-H···N and O-H···N, are crucial in forming the crystal lattice. uky.edunih.gov For instance, bifurcated C-H···O hydrogen bonds can link individual molecules into layers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules like this compound.

The UV-Vis spectrum of benzimidazole and its derivatives typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. The benzimidazole moiety itself constitutes a significant chromophore. spectrabase.comnist.govnih.gov The position and intensity of these absorption bands are sensitive to the substitution pattern on the benzimidazole core. The introduction of a methylidene group at the 6-position is expected to influence the electronic distribution and, consequently, the energy of these transitions.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon is a powerful method for investigating the electronic ground and excited states of a molecule. acs.org The effect of solvent on the electronic spectra of benzimidazole derivatives can provide insights into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. For instance, a shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (blue shift or hypsochromic shift) suggests a less polar excited state.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification.

In the electron ionization (EI) mass spectrum of benzimidazole derivatives, the molecular ion peak (M+) is often prominent. researchgate.netscispace.com The fragmentation of these compounds typically follows characteristic pathways. For many benzimidazole derivatives, a common fragmentation route involves the cleavage of bonds within the imidazole ring, often leading to the sequential loss of hydrogen cyanide (HCN) molecules. scispace.com

The fragmentation of substituted benzimidazoles is influenced by the nature of the substituents. researchgate.netscispace.com For this compound, the fragmentation would likely involve the initial loss of small, stable molecules or radicals from the methylidene and imidazolone (B8795221) moieties, followed by the characteristic fragmentation of the benzimidazole core. The presence of specific fragment ions can be used to confirm the structure of the molecule. researchgate.net

Chemical Reactivity and Functionalization Potential of 6 Methylidene 1h Benzimidazol 2 One

Tautomerism in Benzimidazolone Systems

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a key feature of benzimidazolone chemistry. nih.gov This phenomenon, specifically prototropy involving the migration of a hydrogen atom, significantly influences the compound's properties and reactivity. nih.gov

Benzimidazolone systems can exist in an equilibrium between the oxo (lactam) and hydroxy (lactim) forms. This tautomerism can be studied using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.gov In solution, fast proton exchange can lead to averaged signals in NMR spectra, while in the solid state or in certain solvents, the tautomerism can be "blocked," allowing for the distinct observation of signals corresponding to each tautomer. beilstein-journals.org The presence of different tautomers can be confirmed by analyzing the chemical shifts in ¹³C-NMR spectra. nih.gov The study of azo dyes, which share structural similarities, shows that the stability of keto (oxo) and enol (hydroxy) forms is largely dependent on the potential for intra- and intermolecular hydrogen bonding. rsc.orgresearchgate.net

The position of the tautomeric equilibrium in benzimidazolone and related systems is sensitive to several factors, with the solvent playing a crucial role. acs.orgnih.gov Theoretical and experimental studies have shown that polar solvents can stabilize different tautomeric and conformational forms. acs.org For instance, in some hydroxyphenylbenzimidazoles, polar solvents stabilize the trans enol and keto forms, leading to an equilibrium with the cis enol conformer, which is the sole form in apolar solvents. acs.org Similarly, the tautomeric equilibrium of certain naphthylbenzimidazoles is modulated by the solvent, with different forms being favored in apolar versus more polar or protic solvents like acetonitrile, ethanol, and ethylene (B1197577) glycol. nih.gov The effect of the solvent on the tautomeric equilibrium can be evaluated using computational methods like the Polarized Continuum Model (PCM). researchgate.net Generally, polar solvents, high temperatures, and neutral pH tend to favor the keto form, while nonpolar solvents, low temperatures, and high pH favor the enol form. rsc.org

Reactions at the Benzimidazolone Heterocyclic Core

The benzimidazolone core provides multiple sites for functionalization, primarily at the nitrogen atoms and the aromatic ring.

The nitrogen atoms of the benzimidazolone ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation of benzimidazoles can be achieved using various alkylating agents under different conditions. lookchem.comresearchgate.net For example, reactions with alkyl halides can be performed in the presence of a base. lookchem.com Phase transfer catalysis (PTC) has also been employed for the alkylation of substituted benzimidazol-2-ones. researchgate.net

N-acylation of benzimidazoles is another common transformation. organic-chemistry.org Copper-catalyzed acylation has been reported, where the reaction outcome can be directed towards either fused heterocycles or N-acylated tertiary amides depending on the catalyst and reaction conditions. rsc.org Electrochemical methods have also been developed for the selective N1-acylation of benzimidazoles. organic-chemistry.org

The following table summarizes some examples of N-alkylation and N-acylation reactions of benzimidazole (B57391) derivatives:

| Reactant | Reagent | Product Type | Reference |

| Benzimidazole | Alkyl halides | N-alkylated benzimidazole | lookchem.com |

| 5-Nitrobenzimidazol-2-one | Benzyl chloride, Allyl bromide, etc. (PTC) | 1,3-Dialkylated benzimidazol-2-one (B1210169) | researchgate.net |

| Benzimidazole | Phenylacetic acids (Cu catalyst) | N-acylated benzimidazole or fused heterocycle | rsc.org |

| Indazoles/Benzimidazoles | Acid anhydrides (Electrochemical) | N1-acylated product | organic-chemistry.org |

The benzimidazolone ring system can react with both electrophiles and nucleophiles. byjus.commasterorganicchemistry.com Electrophiles, being electron-loving species, are attracted to electron-rich sites, while nucleophiles, or "nucleus-loving" species, donate an electron pair to form a new bond. byjus.commasterorganicchemistry.com

Electrophilic Reactions: The aromatic part of the benzimidazolone ring can undergo electrophilic substitution reactions. The electron-donating nature of the heterocyclic part generally directs incoming electrophiles to specific positions on the benzene (B151609) ring.

Nucleophilic Reactions: The benzimidazolone ring itself can act as a nucleophile in certain reactions. For instance, the nitrogen atoms can attack electrophilic centers. masterorganicchemistry.com Furthermore, the introduction of strong electron-withdrawing groups on the benzene ring can activate it towards nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. youtube.com The reactivity in such reactions is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. youtube.com

Reactivity of the 6-Methylidene Group

The exocyclic methylidene (or methylene) group at the 6-position of the benzimidazolone ring introduces a distinct reactive site. This group is an unsaturated moiety and can participate in a variety of reactions typical of alkenes. The reactivity of such exocyclic double bonds can be influenced by the electronic nature of the heterocyclic system to which it is attached.

The methylidene group can undergo addition reactions, where the double bond is saturated. It can also be a site for reactions like oxidation or polymerization. In a related context, the position of a methyl group on a heterocyclic ring has been shown to significantly affect the thermodynamics and kinetics of dehydrogenation reactions, suggesting that the position of the methylidene group in 6-methylidene-1H-benzimidazol-2-one is crucial for its reactivity. acs.org The methylidene group can also participate in condensation reactions with active methylene (B1212753) compounds, a reaction type well-documented for other heterocyclic aldehydes and ketones. nih.gov

Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond in this compound is an attractive site for various addition reactions, providing a straightforward route to introduce diverse functional groups at the 6-position of the benzimidazole ring. This reactivity is largely governed by the electrophilic character of the β-carbon of the methylidene group, making it a Michael acceptor.

Michael Addition:

The polarized nature of the exocyclic double bond facilitates conjugate or Michael additions of a wide range of nucleophiles. researchgate.netnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions. taylorfrancis.com Nucleophiles such as stabilized enolates (e.g., from malonic esters or β-ketoesters), amines, thiols, and alcohols can add to the exocyclic methylene group. psgcas.ac.innih.gov The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation to yield the corresponding 6-substituted methyl-1H-benzimidazol-2-one derivative.

A hypothetical Michael addition of diethyl malonate to this compound is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Diethyl malonate | Diethyl 2-((2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)methyl)malonate |

Cycloaddition Reactions:

The exocyclic double bond can also participate in cycloaddition reactions, offering a pathway to construct novel cyclic systems fused or spiro-attached to the benzimidazole core. For instance, [3+2] cycloaddition reactions with azomethine ylides or nitrile oxides could lead to the formation of five-membered heterocyclic rings. Similarly, Diels-Alder reactions with suitable dienes could be envisioned, although the reactivity would depend on the electronic properties of the diene.

Oxidation and Reduction Processes of the Methylidene Moiety

The methylidene group is amenable to both oxidation and reduction, providing access to a range of functionalized benzimidazolone derivatives.

Oxidation:

Oxidation of the exocyclic double bond can lead to various products depending on the oxidizing agent and reaction conditions. psgcas.ac.inresearchgate.net For instance, epoxidation using peroxy acids would yield a spiro-oxirane derivative, a versatile intermediate for further transformations. Oxidative cleavage of the double bond, for example, through ozonolysis or with strong oxidizing agents like potassium permanganate (B83412), could afford the corresponding 6-formyl-1H-benzimidazol-2-one or 6-carboxy-1H-benzimidazol-2-one. researchgate.netnih.gov Enantioselective oxidation, potentially using chiral catalysts, could provide access to chiral building blocks. rsc.org

| Starting Material | Reagent | Potential Product |

| This compound | m-Chloroperoxybenzoic acid (mCPBA) | Spiro[benzimidazo[6,5-c]oxiran]-2(1H)-one |

| This compound | 1. O3, 2. Zn/H2O | 1,3-Dihydro-2-oxo-1H-benzimidazole-6-carbaldehyde |

| This compound | KMnO4 | 1,3-Dihydro-2-oxo-1H-benzimidazole-6-carboxylic acid |

Reduction:

The exocyclic double bond can be readily reduced to a methyl group, yielding 6-methyl-1H-benzimidazol-2-one. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction methods. For instance, enantioselective reductions can be performed using chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, which would result in a chiral methyl group if the molecule contains a prochiral center. youtube.com

Exploration of Novel Derivatization Pathways

The inherent reactivity of the this compound scaffold opens up avenues for the development of novel derivatization strategies, leading to the synthesis of complex molecular architectures with potential biological activities.

Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold

The exocyclic double bond serves as a key handle for the construction of hybrid heterocyclic systems, where the benzimidazolone core is fused or linked to other heterocyclic rings. nih.govresearchgate.net Such hybrid molecules are of significant interest in medicinal chemistry due to their potential to interact with multiple biological targets.

Synthesis of Spiro-Heterocycles:

The reaction of this compound with various 1,3-dipolar species or in multicomponent reactions can lead to the formation of spiro-heterocyclic compounds. For example, a [3+2] cycloaddition with a nitrile imine, generated in situ from a hydrazonoyl halide, could yield a spiro-pyrazoline derivative. beilstein-journals.org The synthesis of spiro compounds is a valuable strategy in drug design as it increases the three-dimensionality and structural complexity of a molecule.

A plausible reaction for the synthesis of a spiro-heterocycle is depicted in the following table:

| Reactant 1 | Reactant 2 | Potential Product |

| This compound | N-Phenyl-C-chlorohydrazonoyl chloride | 1'-Phenyl-1H,1'H-spiro[benzimidazole-6,3'-pyrazolin]-2(3H)-one |

Synthesis of Fused Heterocycles:

The functional groups introduced via reactions at the exocyclic double bond can be further manipulated to construct fused heterocyclic systems. For example, the product of a Michael addition with a cyanoacetamide could potentially undergo an intramolecular cyclization and subsequent aromatization to form a fused pyridone ring. Such strategies allow for the expansion of the heterocyclic system, leading to novel polycyclic structures. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the characteristics of molecular systems, and 6-methylidene-1H-benzimidazol-2-one is no exception. These studies provide a foundational understanding of its behavior at the atomic level.

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, a theoretical spectrum can be generated. This simulated spectrum is often scaled to better match experimental results, allowing for precise assignment of observed vibrational bands to specific molecular motions, such as the stretching and bending of N-H, C=O, and C=C bonds.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap generally indicates higher reactivity. malayajournal.org In many organic molecules, the HOMO is located on the more electron-rich portions, while the LUMO resides on the electron-deficient areas. malayajournal.org For benzimidazole (B57391) derivatives, these orbitals are typically distributed across the π-system of the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical, yet representative, values for this compound based on typical DFT calculations for similar compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -2.30 |

| Energy Gap (ΔE) | 4.15 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). malayajournal.org Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. hackernoon.com Specifically, the Fukui function f+ indicates the propensity of a site to accept an electron (nucleophilic attack), while f- indicates its propensity to donate an electron (electrophilic attack). hackernoon.comresearchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species. hackernoon.comyoutube.com

Table 2: Illustrative Global Reactivity Descriptors This table presents hypothetical, yet representative, values for this compound based on typical DFT calculations for similar compounds.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.30 |

| Electronegativity (χ) | 4.375 |

| Chemical Hardness (η) | 2.075 |

| Electrophilicity Index (ω) | 4.60 |

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov The MESP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net For a molecule like this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atom attached to the nitrogen is likely to be a site of positive potential. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Table 3: Illustrative NBO Analysis Data This table presents hypothetical, yet representative, stabilization energies for key intramolecular interactions in this compound.

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N₁ | π*(C₂=O₁₁) | 40.5 |

| LP(1) N₃ | π*(C₂=O₁₁) | 35.2 |

| π(C₄-C₅) | π*(C₆-C₇) | 20.1 |

| π(C₈-C₉) | π*(C₄-C₅) | 21.8 |

Prediction of Non-Linear Optical (NLO) Properties

Computational studies have been employed to predict the non-linear optical (NLO) properties of benzimidazole derivatives, providing insights into their potential for photonic and optoelectronic applications. Although direct computational data for this compound is not extensively detailed in the provided information, the general approach involves using quantum chemical methods to calculate key NLO parameters.

For instance, the semiempirical quantum chemical method PM6 has been utilized to simulate the molecular descriptors of benzimidazole metal complexes. nih.gov This method helps in understanding the relationship between the molecular structure and NLO activity. The hyperpolarizability (β), a critical parameter for NLO materials, is often the focus of these investigations.

The computational analysis of related benzimidazole structures indicates that several molecular descriptors significantly influence their NLO properties. These include:

Molecular Energy: Plays a dominant role in determining the NLO response of benzimidazole complexes. nih.gov

Bond Angle: Has a considerable impact on the hyperpolarizability values. nih.gov

Global Hardness: Affects the NLO properties of these molecules. nih.gov

Heat of Formation: Also shows a considerable impact on hyperpolarizability. nih.gov

By employing principal component analysis, researchers can handle the large dataset generated from these simulations and identify the most influential factors. nih.gov Linear regression of the principal components against hyperpolarizability values helps to quantify these relationships. nih.gov While these findings pertain to benzimidazole metal complexes, the methodologies are applicable to the study of this compound to predict its NLO behavior.

| Influential Molecular Descriptor | Impact on NLO Properties |

| Molecular Energy | Dominant role in determining NLO response. nih.gov |

| Bond Angle | Considerable impact on hyperpolarizability. nih.gov |

| Global Hardness | Considerable impact on hyperpolarizability. nih.gov |

| Heat of Formation | Considerable impact on hyperpolarizability. nih.gov |

Investigation of Intermolecular Interactions via Computational Methods

The intermolecular interactions of this compound, such as hydrogen bonding and π-π stacking, are crucial for understanding its crystal packing and solid-state properties. Computational methods provide a powerful tool to investigate these non-covalent interactions in detail.

While specific computational studies on the intermolecular interactions of this compound were not found in the search results, the general methodologies applied to benzimidazole derivatives can be described. Techniques such as Density Functional Theory (DFT) are commonly used to model and analyze these interactions.

The benzimidazole core is capable of forming robust hydrogen bonds. The N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom of the imidazole ring can act as hydrogen bond acceptors. These interactions play a significant role in the formation of supramolecular assemblies.

Furthermore, the aromatic benzimidazole ring system facilitates π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute to the stability of the crystal lattice. Computational analysis can quantify the strength and geometry of these interactions, providing insights into the preferred packing motifs.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Core Synthetic Building Block for Complex Chemical Structures

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444), is a significant structural motif in a variety of biologically active compounds. nih.govnih.gov The specific derivative, 6-methylidene-1H-benzimidazol-2-one, and its related structures serve as versatile building blocks in the synthesis of more complex molecules. The presence of the reactive methylidene group, coupled with the inherent aromatic and heterocyclic nature of the benzimidazole core, provides multiple sites for chemical modification.

For instance, the synthesis of various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved by reacting 4-substituted-o-phenylenediamines with different aromatic aldehydes. nih.govrsc.org This approach allows for the introduction of a wide range of substituents at the C-2 and N-1 positions, leading to a library of compounds with diverse chemical properties. nih.govrsc.org Microwave-assisted synthesis has been shown to be an efficient method for these transformations, significantly reducing reaction times and often improving yields. nih.gov

Furthermore, the core benzimidazole structure can be elaborated by condensation reactions. For example, 1H-benzimidazole-2-yl-hydrazine can be condensed with various substituted benzaldehydes to form 1H-benzimidazole-2-yl hydrazones. nih.gov This reaction highlights the utility of the 2-substituted benzimidazole core in constructing larger, more complex molecular architectures. The synthesis of these derivatives often involves a multi-step process starting from o-phenylenediamine (B120857). nih.gov

The versatility of the benzimidazole core is further demonstrated in its use for creating compounds with potential applications in medicinal chemistry. For example, derivatives have been synthesized with the aim of developing new antimicrobial and anticancer agents. nih.govrsc.org These syntheses often involve the strategic placement of various functional groups on the benzimidazole ring system to modulate biological activity. nih.govrsc.org

Catalytic Applications in Organic Transformations

While this compound itself is not primarily recognized as a catalyst, its derivatives, particularly those that can act as ligands, have potential applications in catalysis. The nitrogen atoms in the imidazole ring of benzimidazole derivatives can coordinate with metal centers, making them suitable for the construction of metal-organic frameworks (MOFs) and other coordination complexes with catalytic activity.

For example, benzimidazole derivatives have been used to create complexes with transition metals like zinc(II), nickel(II), copper(II), and palladium(II). researchgate.net These complexes have been investigated for their potential to interact with biological molecules like DNA, and the metallic centers could potentially serve as catalytic sites for various organic transformations. researchgate.net The specific catalytic activity would depend on the nature of the metal and the other ligands in its coordination sphere.

The design of benzimidazole-based ligands can be tailored to influence the outcome of catalytic reactions. By modifying the substituents on the benzimidazole ring, the electronic and steric properties of the ligand can be fine-tuned, which in turn affects the activity and selectivity of the metal catalyst.

Potential Contributions to Novel Materials with Specific Electronic or Optical Properties

Benzimidazole derivatives are of significant interest in the field of materials science due to their unique electronic and optical properties. sapub.org These properties can be tuned through chemical modification, leading to the development of novel materials for various applications.

Electronic Properties:

The electronic characteristics of benzimidazole-based materials are heavily influenced by the substituents on the aromatic ring system. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the electronic band gap. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups like nitro groups can lower the LUMO energy and reduce the HOMO-LUMO gap, which is a desirable feature for certain electronic applications. nih.govresearchgate.net

Optical Properties:

Many benzimidazole derivatives exhibit interesting optical properties, including fluorescence and nonlinear optical (NLO) activity. researchgate.netmdpi.comnih.gov These properties make them promising candidates for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com

The absorption and emission wavelengths of benzimidazole derivatives can be modulated by altering their chemical structure. For example, the introduction of auxochromes and chromophores can lead to significant Stokes shifts, which is beneficial for fluorescent probes. nih.gov Theoretical calculations can predict the UV-Vis absorption spectra and help in the design of molecules with specific optical responses. nih.govresearchgate.net

Furthermore, some benzimidazole derivatives have been shown to possess significant NLO properties, with their first and second hyperpolarizabilities being comparable to or even exceeding those of standard NLO materials. researchgate.netresearchgate.net The NLO response is often enhanced in donor-π-acceptor (D-π-A) type structures, where the benzimidazole core can act as part of the π-conjugated bridge or as the acceptor/donor moiety. researchgate.net

The following table summarizes the calculated electronic properties of some benzimidazole derivatives from a research study:

Table 1: Calculated Electronic Properties of Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2a | -7.982 | -0.790 | 7.192 |

| 2b | -8.067 | -1.999 | 6.068 |

| 2c | -8.112 | -1.782 | 6.330 |

| 2d | -8.219 | -2.153 | 6.066 |

| 2e | -8.411 | -4.530 | 3.881 |

Data obtained from DFT calculations at the CAM-B3LYP/6-311G(d,p) level of theory. nih.gov

Advanced Functionalization Strategies for Material Science Applications

To fully exploit the potential of this compound and its analogs in materials science, advanced functionalization strategies are employed. These strategies aim to tailor the properties of the molecule for specific applications.

One key strategy is the introduction of various functional groups at different positions of the benzimidazole ring system. nih.govrsc.orgchalmers.se This can be achieved through a variety of organic reactions, including condensation, substitution, and metal-catalyzed cross-coupling reactions. For example, N-alkylation and N-arylation can be used to modify the solubility and processing characteristics of the material. nih.gov

Another important approach is the incorporation of the benzimidazole moiety into larger macromolecular structures, such as polymers. This can be achieved by designing benzimidazole-containing monomers that can be subsequently polymerized. The resulting polymers may exhibit enhanced thermal stability, mechanical strength, and desirable electronic or optical properties inherited from the benzimidazole unit.

Surface functionalization is a crucial technique for integrating benzimidazole-based materials into devices. researchgate.net This can involve covalent or non-covalent modification of surfaces with benzimidazole derivatives to alter their surface energy, wettability, and interfacial properties. researchgate.net For instance, benzimidazole-containing molecules can be grafted onto the surface of 2D materials like graphene or MXenes to improve their dispersibility and create hybrid materials with novel functionalities. chalmers.seresearchgate.net

Furthermore, the principles of supramolecular chemistry can be applied to create self-assembled structures from benzimidazole derivatives. Hydrogen bonding and π-π stacking interactions between benzimidazole units can drive the formation of well-ordered architectures with unique properties.

Future Research Directions and Concluding Perspectives

Development of Stereoselective Synthetic Methodologies for the Methylidene Moiety

The exocyclic double bond in 6-methylidene-1H-benzimidazol-2-one presents a significant opportunity for the introduction of stereocenters. Future research will likely focus on the development of highly stereoselective synthetic methods to control the geometry of this moiety. A promising avenue involves an internal redox reaction followed by an inverse-electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. This approach has the potential to construct complex fused heterocyclic systems with multiple stereocenters in a single step and with high diastereoselectivity. rsc.org

Key aspects to be explored include:

Catalyst Systems: Investigating a variety of Lewis and Brønsted acids to optimize the efficiency and stereoselectivity of the cyclization process.

Substrate Scope: Expanding the range of substrates to include diverse substitution patterns on both the benzimidazole (B57391) core and the tethered alkene.

Asymmetric Catalysis: Developing chiral catalysts to achieve enantioselective synthesis, providing access to optically pure isomers.

Exploration of Mechanistic Insights into Complex Reactions of the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic transformations. While concerted or stepwise Diels-Alder/retro-Diels-Alder pathways are often considered, recent studies on related nitrogen-containing heterocycles suggest that alternative mechanisms may be at play. nih.govresearchgate.net

Future mechanistic investigations should employ a combination of experimental and computational techniques:

Kinetic Studies: Measuring reaction rates and determining kinetic isotope effects to elucidate the rate-determining steps of key reactions.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to map out potential energy surfaces and predict reaction pathways. researchgate.net For instance, understanding the energetic favorability of an addition/N2 elimination/cyclization pathway over a traditional Diels-Alder cycloaddition could open up new avenues for reactivity. nih.govresearchgate.net

Integration of High-Throughput Screening in Synthetic Optimization

To accelerate the discovery of new derivatives with desired properties, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid evaluation of a large number of reaction conditions and substrates, significantly speeding up the optimization process. acs.orgresearchgate.net

The application of HTS to the synthesis of this compound derivatives could involve:

Parallel Synthesis: Utilizing multi-well plates to perform numerous reactions simultaneously under different conditions. researchgate.net

Automated Analysis: Employing automated analytical techniques, such as UPLC-MS, for rapid and accurate determination of reaction outcomes.

Data-Driven Optimization: Using statistical and machine learning algorithms to analyze the large datasets generated by HTS and identify optimal reaction parameters.

A successful HTS campaign could, for example, rapidly identify the optimal catalyst, solvent, and temperature for a specific transformation, leading to significant improvements in yield and purity. researchgate.net

Design and Synthesis of Advanced Derivatives for Specific Non-Biological Applications

While benzimidazole derivatives have been extensively studied for their biological activities, the unique electronic and structural properties of the this compound scaffold make it an attractive candidate for various non-biological applications. nih.govnih.govresearchgate.net

Future research in this area should focus on the rational design and synthesis of derivatives with tailored properties for applications such as:

Organic Electronics: Modifying the π-conjugated system to develop materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: Incorporating recognition motifs to create chemosensors for the detection of specific ions or molecules.

Functional Polymers: Using the methylidene group as a polymerizable handle to synthesize novel polymers with unique thermal, mechanical, or optical properties.

Microwave-assisted synthesis has been shown to be an efficient method for generating diverse benzimidazole derivatives in high yields and with reduced reaction times, which could be instrumental in creating libraries of compounds for these applications. nih.gov

Computational Design and Prediction of Novel this compound Analogs

Computational chemistry and in silico methods are powerful tools for accelerating the design and discovery of new molecules. nih.govrsc.orgrsc.org By predicting the properties of virtual compounds, researchers can prioritize synthetic efforts and focus on the most promising candidates.

Future computational studies on this compound analogs should involve:

Quantum Mechanical Calculations: Using methods like DFT to predict electronic properties, such as HOMO-LUMO gaps, which are relevant for optoelectronic applications.

Molecular Dynamics Simulations: Simulating the behavior of derivatives in different environments to understand their conformational preferences and interactions with other molecules.

Machine Learning Models: Developing quantitative structure-property relationship (QSPR) models to predict the properties of a large number of virtual analogs based on their chemical structure. researchgate.net

These computational approaches can guide the synthesis of novel derivatives with optimized properties for a wide range of applications, from materials science to catalysis. rsc.orgresearchgate.net

Interactive Data Table: Synthetic Approaches for Benzimidazole Derivatives

| Synthetic Method | Key Features | Typical Yields | Reference |

| Conventional Heating | Condensation of o-phenylenediamines with aldehydes | Good to Excellent (70-91%) | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times (10-15 min) | Excellent (90-99%) | nih.gov |

| Hypervalent Iodine(III)-Promoted Cyclization | Transition metal-free, forms tricyclic imidazoles | Good to Excellent (60-99%) | acs.org |

| Sodium Metabisulfite Catalyzed Condensation | Efficient protocol for 2-arylbenzimidazole synthesis | Good to Excellent (46-99%) | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Note: Image is a representative illustration of the reaction)

(Note: Image is a representative illustration of the reaction)